8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline
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Overview
Description
8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines the imidazo[1,2-b]pyridazine moiety with a quinoline backbone, making it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the functionalization of the imidazo[1,2-b]pyridazine core with a piperidine moiety and the attachment of the quinoline sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of reduced imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline backbone are known for their diverse pharmacological properties.
Uniqueness
8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline stands out due to its unique combination of the imidazo[1,2-b]pyridazine and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C21H21N5O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
8-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]sulfonylquinoline |
InChI |
InChI=1S/C21H21N5O3S/c27-30(28,18-5-1-3-17-4-2-10-23-21(17)18)25-12-8-16(9-13-25)15-29-20-7-6-19-22-11-14-26(19)24-20/h1-7,10-11,14,16H,8-9,12-13,15H2 |
InChI Key |
AQDQQQMAUKMWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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